4-((2-(3-(4-Ethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)hydrazono)methyl)benzene-1,2-diol
Description
4-((2-(3-(4-Ethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)hydrazono)methyl)benzene-1,2-diol is a triazole-based Schiff base derivative characterized by a 1,2,4-triazole core substituted with a 4-ethoxyphenyl group at position 3, a hydrazone linkage at position 4, and a benzene-1,2-diol (catechol) moiety at the hydrazone terminus . The compound’s structure integrates multiple pharmacophoric elements:
- The 1,2,4-triazole ring confers metabolic stability and hydrogen-bonding capacity via the mercapto (-SH) group at position 3.
- The benzene-1,2-diol group offers antioxidant properties through radical scavenging and redox activity .
This compound is synthesized via condensation of 3-(4-ethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-amine with 3,4-dihydroxybenzaldehyde under acidic conditions, a method analogous to related triazole-hydrazone derivatives .
Properties
CAS No. |
624725-19-5 |
|---|---|
Molecular Formula |
C17H17N5O3S |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
4-[(2E)-2-[(3,4-dihydroxyphenyl)methylidene]hydrazinyl]-3-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H17N5O3S/c1-2-25-13-6-4-12(5-7-13)16-19-20-17(26)22(16)21-18-10-11-3-8-14(23)15(24)9-11/h3-10,21,23-24H,2H2,1H3,(H,20,26)/b18-10+ |
InChI Key |
VSKRKPCLCYKZOY-VCHYOVAHSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=CC(=C(C=C3)O)O |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=CC(=C(C=C3)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(3-(4-Ethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)hydrazono)methyl)benzene-1,2-diol typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.
Hydrazone Formation: The hydrazone linkage is formed by reacting the triazole derivative with an aldehyde or ketone.
Final Coupling: The final step involves coupling the hydrazone intermediate with a dihydroxybenzene derivative under suitable conditions, such as refluxing in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the benzene ring.
Reduction: Reduction reactions can target the hydrazone linkage or the triazole ring.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Structure and Composition
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C17H17N5O3S
- Molecular Weight : 371.4 g/mol
- CAS Number : 624725-19-5
Medicinal Chemistry
The compound exhibits promising biological activities, particularly as an antimicrobial and antifungal agent. The presence of the triazole ring is significant since triazoles are known for their effectiveness against various pathogens.
Case Studies
- Antimicrobial Activity : A study demonstrated that derivatives of triazole compounds show enhanced activity against Gram-positive and Gram-negative bacteria. The incorporation of the ethoxyphenyl group may enhance lipophilicity, improving membrane penetration and efficacy against bacterial strains .
- Antifungal Properties : Research indicated that similar triazole derivatives possess potent antifungal activity, making them suitable candidates for treating fungal infections resistant to conventional therapies .
Agricultural Chemistry
The compound has potential applications in agrochemicals as a fungicide due to its antifungal properties. Its ability to inhibit fungal growth could be harnessed to protect crops from various fungal diseases.
Research Insights
- Fungicidal Efficacy : Experimental results have shown that compounds with triazole structures exhibit strong fungicidal effects against pathogens like Fusarium and Botrytis species, which are common threats to agricultural productivity .
Material Science
The unique chemical structure allows for potential applications in the development of new materials, particularly in creating polymers or coatings with enhanced properties.
Material Development Studies
- Polymer Synthesis : The compound can be utilized as a monomer in polymer chemistry, where its functional groups can lead to materials with specific mechanical and thermal properties .
Analytical Chemistry
Due to its distinct chemical structure, this compound can serve as a standard reference material in analytical chemistry for developing new detection methods or improving existing ones.
Analytical Applications
Mechanism of Action
The mechanism of action of this compound in biological systems is likely to involve interactions with specific molecular targets such as enzymes or receptors. The triazole and hydrazone functionalities may play a role in binding to these targets, potentially inhibiting or modulating their activity. Detailed studies, including molecular docking and biochemical assays, are necessary to elucidate the exact pathways involved.
Comparison with Similar Compounds
Key Observations :
Divergences :
- The target compound uses 3,4-dihydroxybenzaldehyde , requiring protection/deprotection steps to preserve the catechol group, unlike simpler aldehydes (e.g., 4-methylbenzaldehyde in ).
- S-alkylation: Some analogs undergo post-synthetic modifications, such as S-alkylation with α-halogenated ketones (e.g., 2-bromoacetophenone) to introduce thioether linkages .
Pharmacological and Toxicological Profiles
Gaps in Knowledge:
- Limited empirical data exist for the target compound’s bioactivity, unlike fluorinated or methoxy-substituted analogs with documented antimicrobial/antifungal properties .
Physicochemical Properties
- Crystallinity : The target compound’s catechol group may promote π-π stacking interactions, as seen in related dithiazol-triazole hybrids (interplanar distance: ~3.55 Å) .
- Solubility : Less lipophilic than methyl- or bromophenyl-substituted analogs due to polar catechol group .
- Stability : Hydrazone linkages are pH-sensitive; stability under physiological conditions requires further study.
Biological Activity
The compound 4-((2-(3-(4-Ethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)hydrazono)methyl)benzene-1,2-diol is a complex organic molecule that incorporates a triazole ring and mercapto group, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The molecular formula of the compound is . The structural representation includes a triazole ring linked to an ethoxyphenyl group and a hydrazone moiety. The presence of the mercapto group enhances its reactivity and potential biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes:
- Formation of the triazole ring via cyclization reactions.
- Introduction of the mercapto group through thiolation.
- Coupling with hydrazones to form the final product.
Biological Activity
Research has indicated that compounds containing triazole and mercapto functionalities exhibit significant biological activities, particularly in anticancer and antimicrobial domains.
Anticancer Activity
Several studies have reported the antiproliferative effects of similar triazole derivatives against various cancer cell lines. For instance:
- In vitro studies demonstrated that compounds with a similar structure inhibited cell proliferation in melanoma (A375) and fibroblast (BJ) cell lines using MTT and LDH assays .
- Mechanisms of action include induction of apoptosis and cell cycle arrest, potentially through the inhibition of key signaling pathways involved in cancer progression .
Antimicrobial Activity
Mercapto-substituted triazoles have been noted for their antimicrobial properties. The compound has shown:
- Efficacy against a range of pathogenic bacteria and fungi, making it a candidate for further development as an antibacterial agent .
- The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways critical for microbial survival .
Case Studies
- Study on Antiproliferative Effects : A recent study evaluated various derivatives of 1,2,4-triazoles, revealing that compounds similar to 4-((2-(3-(4-Ethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)hydrazono)methyl)benzene-1,2-diol exhibited IC50 values ranging from 10 to 50 µM against multiple cancer cell lines .
- Antimicrobial Evaluation : Another investigation assessed the antibacterial activity against Gram-positive and Gram-negative bacteria. Results indicated that the compound demonstrated significant inhibition zones comparable to standard antibiotics like chloramphenicol .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
